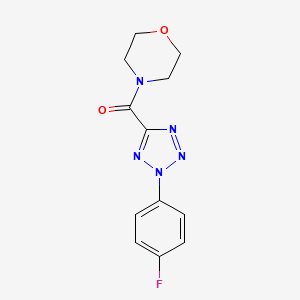

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone

Beschreibung

(2-(4-Fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group at the 2-position and a morpholine-derived methanone moiety. The fluorophenyl group enhances lipophilicity and resistance to oxidative metabolism, while the morpholino methanone contributes to solubility and hydrogen-bonding capacity .

Eigenschaften

IUPAC Name |

[2-(4-fluorophenyl)tetrazol-5-yl]-morpholin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN5O2/c13-9-1-3-10(4-2-9)18-15-11(14-16-18)12(19)17-5-7-20-8-6-17/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONDGCPFNQDZAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=NN(N=N2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone typically involves multi-step reactions. One common synthetic route includes the formation of the tetrazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and morpholino groups under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.

Analyse Chemischer Reaktionen

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Wirkmechanismus

The mechanism of action of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Core Structural Analogues

Morpholino(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone

- Structural Difference : The 4-fluorophenyl group in the target compound is replaced with a 4-(trifluoromethyl)phenyl group.

- No direct synthesis or bioactivity data are available for this compound .

(2-(4-Methoxyphenoxy)-1-phenylcyclopropyl)(morpholino)methanone (15db)

- Structural Difference: A cyclopropyl ring replaces the tetrazole core, with a 4-methoxyphenoxy substituent.

- Synthesis: Prepared via reaction of morpholino(1-phenylcycloprop-2-en-1-yl)methanone with 4-methoxyphenol (66% yield, mp 135.5–135.9°C).

- The methoxy group may improve solubility but reduce metabolic stability compared to the fluorophenyl-tetrazole system .

Tetrazole-Based Analogues with Varied Substituents

Triazole-Thiazole Derivatives (Compounds 4 and 5 in )

- Structural Features : Replace tetrazole with triazole-thiazole hybrids; retain fluorophenyl groups.

- Crystallography : Exhibited triclinic (P¯1) symmetry with planar molecular conformations except for one perpendicular fluorophenyl group.

- Comparison : The triazole-thiazole scaffold may offer greater rigidity, influencing binding affinity in biological targets. The fluorophenyl orientation could affect π-π stacking interactions .

Sulfonamide-Tetrazole Derivatives ()

- Example: N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (6k).

- Structural Difference: Incorporates sulfonamide and piperazine moieties instead of morpholino methanone.

Methanone Derivatives with Aromatic Substituents

CB-13 (naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone)

- Structural Difference : Features naphthalene rings instead of tetrazole and fluorophenyl groups.

- Impact: The bulky aromatic system increases molecular weight and lipophilicity, likely favoring hydrophobic interactions in biological systems. This contrasts with the target compound’s balance of aromaticity and polar morpholino groups .

Data Tables

Table 2: Functional Group Impact on Properties

| Functional Group | Effect on Solubility | Effect on Lipophilicity (logP) | Metabolic Stability |

|---|---|---|---|

| 4-Fluorophenyl | Moderate | Increases | High |

| Morpholino methanone | High | Decreases | Moderate |

| Trifluoromethyl | Low | Significant increase | High |

| Sulfonamide | High | Decreases | Low |

Research Findings and Implications

- Synthetic Accessibility: Morpholino methanone derivatives (e.g., 15db) are synthetically tractable with moderate yields, whereas sulfonamide-tetrazole systems () require multi-step protocols. The target compound’s synthesis remains unreported but could leverage similar coupling strategies .

- Biological Relevance: Fluorophenyl and morpholino groups synergize to balance solubility and target binding. Analogues with trifluoromethyl or naphthalene groups may prioritize potency over pharmacokinetics .

- Crystallographic Insights : Planarity in triazole-thiazole derivatives () suggests conformational predictability, whereas perpendicular fluorophenyl orientations could complicate crystal packing or binding .

Biologische Aktivität

The compound (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone , identified by the CAS number 1396798-05-2, is a novel organic compound with significant biological activity. Its structure includes a tetrazole ring, a fluorophenyl group, and a morpholino group, which contribute to its potential therapeutic applications. This article provides an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone can be represented as follows:

Antimicrobial Properties

Research indicates that (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membrane integrity or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The compound has shown anticancer properties in several studies. It has been tested against various cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and colon cancer (HT29). The observed IC50 values indicate potent cytotoxic effects, with values ranging from 10 to 30 µM for different cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation.

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 25 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| HT29 | 20 | Inhibition of proliferation |

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective effects . It has been evaluated in models of neurodegenerative diseases, showing potential in reducing oxidative stress and neuronal apoptosis. Further research is needed to elucidate the specific pathways involved.

The biological activity of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers evaluated the anticancer effects of (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(morpholino)methanone on human cancer cell lines. The results indicated significant inhibition of cell growth with an IC50 value lower than that of commonly used chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound effectively inhibited bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a new antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.